Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-

CAS No.: 106983-32-8

Cat. No.: VC17957763

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106983-32-8 |

|---|---|

| Molecular Formula | C13H23NO3 |

| Molecular Weight | 241.33 g/mol |

| IUPAC Name | N-(2-oxooxolan-3-yl)nonanamide |

| Standard InChI | InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-8-12(15)14-11-9-10-17-13(11)16/h11H,2-10H2,1H3,(H,14,15) |

| Standard InChI Key | OMPXHNXRUVEQDO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCC(=O)NC1CCOC1=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

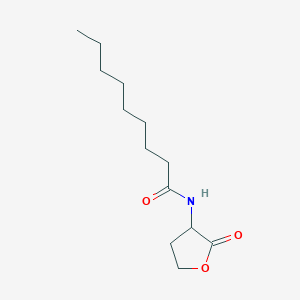

Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- derives its name from two primary structural components:

-

Nonanamide backbone: A nine-carbon acyl chain () that confers hydrophobicity and influences molecular interactions.

-

Tetrahydro-2-oxo-3-furanyl group: A five-membered oxygen-containing ring with a ketone functional group at the second position. This moiety introduces stereoelectronic effects that enhance stability and reactivity .

The compound’s IUPAC name, N-(tetrahydro-2-oxo-3-furanyl)nonanamide, reflects its substitution pattern. The tetrahydrofuran ring exists in a partially saturated conformation, reducing ring strain while maintaining the lactone-like characteristics critical for biological activity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 241.33 g/mol | |

| Density | 1.0–1.13 g/cm³ | |

| Boiling Point | 456.8±34.0 °C | |

| Solubility | Sparingly soluble in chloroform |

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- typically involves sequential reactions to construct both the nonanamide chain and the tetrahydrofuran ring. A common approach includes:

-

Acylation of Homoserine Lactone: Reacting nonanoyl chloride with a tetrahydrofuran-2-one derivative under anhydrous conditions.

-

Ring Closure: Intramolecular cyclization facilitated by base catalysis to form the tetrahydrofuran moiety.

Critical parameters for optimizing yield and purity include:

-

Temperature Control: Maintaining reactions at 0–5°C during acylation to prevent side reactions.

-

Solvent Selection: Using polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance reactivity.

-

Inert Atmosphere: Conducting reactions under nitrogen or argon to mitigate moisture-induced hydrolysis .

Challenges in Purification

Due to the compound’s moderate solubility in organic solvents, purification often requires column chromatography with silica gel or recrystallization from methanol-chloroform mixtures. The final product typically exhibits a white to off-white crystalline appearance .

Chemical Reactivity and Stability

Amide Functional Group Reactivity

The nonanamide group participates in nucleophilic acyl substitution reactions, enabling derivatization at the carbonyl carbon. For example:

-

Hydrolysis: Under acidic or basic conditions, the amide bond cleaves to yield nonanoic acid and the tetrahydrofuran amine derivative.

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, altering the compound’s biological activity.

Tetrahydrofuran Ring Stability

The tetrahydro-2-oxo-3-furanyl group exhibits remarkable stability under physiological conditions due to:

-

Conformational Rigidity: Partial saturation of the furan ring reduces susceptibility to ring-opening reactions.

-

Electron-Withdrawing Effects: The ketone group at C2 stabilizes the ring through inductive effects, preventing unwanted oxidation .

Biological Significance in Quorum Sensing

Role as a Quorum-Sensing Mimetic

Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- structurally resembles N-acylated homoserine lactones (AHLs), autoinducers used by Gram-negative bacteria for population-density-dependent gene regulation . Key mechanistic insights include:

-

Receptor Binding: The compound’s acyl chain length (C9) and oxo group position allow it to bind LuxR-type transcriptional regulators, mimicking native C9-HSL signals.

-

Biofilm Modulation: In Erwinia carotovora, C9-HSL analogs suppress virulence factor production by interfering with AHL-receptor interactions, reducing pathogenicity .

Antimicrobial Applications

By disrupting quorum sensing, this compound offers a novel strategy for combating antibiotic-resistant bacteria. Potential applications include:

-

Biofilm Prevention: Inhibiting bacterial adhesion on medical devices.

-

Anti-Virulence Therapy: Attenuating toxin production without inducing bacterial lethality, thereby reducing selective pressure for resistance .

Table 2: Comparative Analysis of AHL Analogs

| Compound | Acyl Chain Length | Biological Activity |

|---|---|---|

| C4-HSL | C4 | Moderate biofilm inhibition |

| Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- | C9 | Strong anti-virulence effects |

| C12-HSL | C12 | Broad-spectrum signaling |

Future Directions and Research Challenges

Synthetic Biology Applications

Engineering bacterial strains to overproduce Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- could enable cost-effective large-scale synthesis. Metabolic pathway optimization in E. coli or Pseudomonas hosts is under investigation .

Pharmacokinetic Studies

Current limitations include poor aqueous solubility, which hinders in vivo efficacy. Structural modifications, such as introducing polar substituents on the acyl chain, are being explored to improve bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume